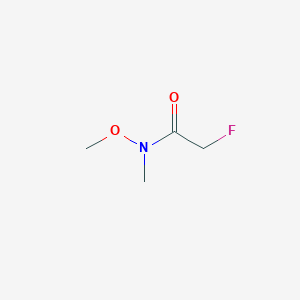

2-Fluoro-N-methoxy-N-methylacetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDGUPMUKOMHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CF)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro N Methoxy N Methylacetamide

Precursor-Based Synthesis Routes

Precursor-based syntheses rely on the construction of the core acetamide (B32628) structure with a suitable leaving group at the α-position, which is subsequently displaced by a fluoride (B91410) ion, or by assembling the molecule from already fluorinated starting materials.

Synthesis from Halogenated Acetamide Derivatives (e.g., 2-Bromo-N-methoxy-N-methylacetamide)

One common strategy for the synthesis of α-fluoro amides is through the nucleophilic substitution of an α-halogenated precursor. In this approach, 2-Bromo-N-methoxy-N-methylacetamide serves as a key intermediate. The synthesis of this precursor can be accomplished by reacting bromoacetyl bromide with N,O-dimethylhydroxylamine hydrochloride.

The subsequent conversion of the bromo-derivative to the desired fluoro-compound is achieved via a halogen exchange (Halex) reaction. This transformation typically involves treating 2-Bromo-N-methoxy-N-methylacetamide with a suitable fluoride source. A variety of fluorinating agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the efficiency of the conversion.

Table 1: Fluoride Sources for Halogen Exchange Reactions

| Fluoride Source | Typical Solvents | Additives/Catalysts |

| Potassium fluoride (KF) | Polar aprotic (e.g., DMF, DMSO) | Phase-transfer catalysts (e.g., 18-crown-6) |

| Cesium fluoride (CsF) | Polar aprotic (e.g., MeCN, DMF) | - |

| Silver(I) fluoride (AgF) | Acetonitrile (MeCN) | - |

| Tetrabutylammonium fluoride (TBAF) | THF, MeCN | Anhydrous conditions are often crucial |

The reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the bromide ion. The efficacy of this reaction is dependent on factors such as the solubility of the fluoride salt, the nature of the solvent, and the temperature. The use of phase-transfer catalysts can be beneficial, particularly with less soluble salts like potassium fluoride, to enhance the concentration of the fluoride anion in the organic phase.

Approaches Utilizing 2-Fluoroacetyl Chloride as a Starting Material

An alternative precursor-based approach involves the direct construction of the 2-fluoroacetamide scaffold from a fluorinated starting material. A highly effective method is the acylation of N,O-dimethylhydroxylamine with 2-fluoroacetyl chloride. This reaction is a specific application of the general synthesis of Weinreb amides.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated during the acylation. Common bases for this transformation include pyridine (B92270) or triethylamine. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity of the acyl chloride. This method is often high-yielding and provides a direct route to the target molecule, assuming the commercial availability of 2-fluoroacetyl chloride.

Direct Fluorination Strategies on N-Methoxy-N-methylacetamide Scaffolds

Direct fluorination methods offer the advantage of introducing the fluorine atom at a late stage in the synthetic sequence. These strategies typically involve the generation of a nucleophilic enolate from the N-methoxy-N-methylacetamide scaffold, which then reacts with an electrophilic fluorine source.

Metalation-Fluorination Protocols (e.g., using NFSI and LDA)

A powerful method for the direct α-fluorination of carbonyl compounds is the metalation-fluorination protocol. This approach involves the deprotonation of the α-carbon of N-methoxy-N-methylacetamide using a strong, non-nucleophilic base to form an enolate, followed by quenching the enolate with an electrophilic fluorinating agent.

Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric hindrance, which minimizes nucleophilic attack at the carbonyl group. The enolate formation is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Following the enolate generation, an electrophilic fluorine source is introduced. N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective reagent for this transformation. It is a stable, crystalline solid that delivers an electrophilic fluorine atom to the enolate. This protocol has been successfully applied to the synthesis of α-fluoro Weinreb amides. nih.gov

Table 2: Reagents for Metalation-Fluorination

| Component | Example Reagent | Role |

| Substrate | N-methoxy-N-methylacetamide | Carbonyl compound to be fluorinated |

| Base | Lithium diisopropylamide (LDA) | Deprotonation to form the enolate |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorine source |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

This method offers excellent regioselectivity, as the deprotonation occurs specifically at the α-position to the carbonyl group.

Selective α-Fluorination Methodologies

The selective introduction of a single fluorine atom at the α-position of an amide is a key challenge in fluorination chemistry. The N-methoxy-N-methylamide (Weinreb amide) functionality plays a crucial role in facilitating selective α-monofluorination. The electron-withdrawing nature of the amide carbonyl acidifies the α-protons, making them susceptible to deprotonation by a suitable base.

The choice of the fluorinating agent is also critical for achieving selectivity. Electrophilic N-F reagents, such as NFSI and Selectfluor®, are commonly employed. These reagents are generally less reactive than molecular fluorine, allowing for more controlled fluorination. The reaction conditions, including temperature, solvent, and the nature of the base, can be optimized to favor monofluorination over di- or poly-fluorination. In the case of metalation-fluorination, the use of one equivalent of base and fluorinating agent under carefully controlled conditions ensures the introduction of a single fluorine atom.

Chemo- and Regioselectivity in Synthesis of 2-Fluoro-N-methoxy-N-methylacetamide

The synthesis of this compound requires careful consideration of chemo- and regioselectivity.

Regioselectivity:

In precursor-based routes, the regioselectivity is predetermined by the starting material. For instance, in the synthesis from 2-Bromo-N-methoxy-N-methylacetamide, the fluorine atom is introduced specifically at the carbon bearing the bromine atom. Similarly, using 2-fluoroacetyl chloride ensures the fluorine is at the α-position.

For direct fluorination strategies, the regioselectivity is governed by the site of deprotonation. The α-protons of N-methoxy-N-methylacetamide are the most acidic protons in the molecule (apart from any other functional groups that may be present), leading to the formation of the corresponding enolate. This ensures that the fluorination occurs exclusively at the α-position. The N-methoxy-N-methylamide group directs this regioselectivity by activating the adjacent methylene (B1212753) group.

Chemoselectivity:

Chemoselectivity is a key consideration, particularly in direct fluorination methods. The N-methoxy-N-methylamide group is generally stable to the reaction conditions employed for α-fluorination. The use of non-nucleophilic bases like LDA prevents competitive addition to the carbonyl group. Furthermore, electrophilic fluorinating agents like NFSI are designed to react selectively with soft nucleophiles such as enolates, rather than the harder oxygen or nitrogen atoms of the amide.

In precursor-based approaches, the primary chemoselectivity challenge is to ensure that the fluorinating agent in a Halex reaction only displaces the intended leaving group without reacting with other functional groups in the molecule. The choice of a mild fluorinating agent and optimized reaction conditions are crucial for achieving high chemoselectivity.

Green Chemistry and Sustainable Synthetic Approaches for N-Methoxy-N-methylacetamides (General Context)

The pursuit of green and sustainable methodologies in chemical synthesis is a paramount objective in modern chemistry, driven by the need to minimize environmental impact and enhance process efficiency. For the synthesis of N-methoxy-N-methylacetamides, also known as Weinreb amides, this has translated into a growing field of research focused on developing more environmentally friendly and sustainable reaction protocols. numberanalytics.com Key strategies in this area include the development of one-pot syntheses, the use of catalytic systems, exploration of biocatalysis, and the utilization of greener solvents and renewable feedstocks. numberanalytics.comrsc.orgrsc.orgnih.gov

One of the most significant advancements in the sustainable synthesis of Weinreb amides is the development of one-pot procedures that start directly from carboxylic acids. wisdomlib.orgorganic-chemistry.org These methods are advantageous as they reduce the number of intermediate purification steps, thereby minimizing solvent consumption and waste generation. wisdomlib.org Various reagents have been employed to facilitate this direct conversion, offering alternatives to traditional multi-step approaches that might involve hazardous reagents. For instance, a transition-metal-free, one-pot method utilizes phosphorus trichloride (B1173362) in toluene (B28343) to prepare Weinreb amides from a wide range of carboxylic acids, including those with sensitive functional groups. organic-chemistry.org This approach is noted for its mild conditions, cost-effectiveness, and suitability for large-scale production. organic-chemistry.org Similarly, phosphorus oxychloride (POCl₃) has been used as an acid activator in another efficient one-pot synthesis, highlighting operational simplicity and high yields. wisdomlib.org

Catalytic approaches represent another cornerstone of green synthetic chemistry for Weinreb amides. numberanalytics.com The use of catalysts, often in small quantities, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. rsc.org An example is the use of a diboronic acid anhydride (B1165640) catalyst for the dehydrative amidation of carboxylic acids to form Weinreb amides. rsc.org Manganese(I)-based catalysts have also been reported for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, presenting a novel route that avoids toxic reagents. rsc.org

The following table summarizes selected sustainable synthetic methods for N-methoxy-N-methylamides.

Interactive Data Table: Comparison of Sustainable Synthetic Methods for N-Methoxy-N-methylamides| Method | Key Reagents/Catalyst | Starting Material | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Phosphorus trichloride | Carboxylic Acid | Transition-metal-free, mild conditions, cost-effective, scalable. | organic-chemistry.org |

| One-Pot Synthesis | Phosphorus oxychloride (POCl₃), DIPEA | Carboxylic Acid | Efficient, operationally simple, high yields. | wisdomlib.org |

| Catalytic Dehydration | Diboronic acid anhydride | Carboxylic Acid | Catalytic, avoids stoichiometric activators. | rsc.org |

| Catalytic Method | Mn(I) complex | Primary Amide | Utilizes methanol as reagent and solvent, avoids toxic reagents. | rsc.org |

| Biocatalysis | Engineered Amide Synthetase | Carboxylic Acid, Amine | Atom-efficient, avoids chemical coupling reagents. | nih.gov |

Biocatalysis is an emerging frontier with significant potential for the green synthesis of amides. numberanalytics.comnih.gov Researchers have rationally engineered nitrile synthetase enzymes to function as amide synthetases. nih.gov These biocatalysts can couple carboxylic acids and amines directly to form amides without the need for atom-inefficient chemical coupling reagents that are common in traditional peptide synthesis. nih.gov This approach offers a highly sustainable and environmentally benign alternative for amide bond formation. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro N Methoxy N Methylacetamide

Nucleophilic Acyl Substitution Reactions

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their controlled reactivity towards strong nucleophiles. The chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen forms a stable tetrahedral intermediate, which resists over-addition and collapses to the corresponding ketone or aldehyde only upon acidic workup. The presence of an α-fluorine atom in 2-Fluoro-N-methoxy-N-methylacetamide introduces further electronic effects that modulate this reactivity.

Controlled Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The reaction of this compound with organometallic reagents such as Grignard and organolithium reagents provides a reliable method for the synthesis of α-fluoro ketones. The general mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation with the metal ion (Li⁺ or MgX⁺). This stable intermediate prevents the common side reaction of over-addition, which is often observed with other carbonyl derivatives like esters. Subsequent acidic workup protonates the intermediate, leading to the collapse of the tetrahedral structure and formation of the desired α-fluoro ketone.

While specific studies on this compound are limited, research on analogous α-fluoro Weinreb amides demonstrates the general applicability of this method. For instance, diastereomerically pure α-fluoro N-methoxy-N-methylamides have been shown to react with Grignard reagents to afford the corresponding α-fluoro ketones in good yields and with high enantiomeric excess. This highlights the controlled nature of the reaction, which preserves the stereochemical integrity at the α-carbon.

The choice of the organometallic reagent and reaction conditions can influence the efficiency of the transformation. Organolithium reagents, being generally more reactive than Grignard reagents, can also be employed for this purpose. The reaction proceeds smoothly at low temperatures, and the careful control of stoichiometry ensures the selective formation of the ketone.

Table 1: Synthesis of α-Fluoro Ketones from α-Fluoro Weinreb Amides and Grignard Reagents This table presents data for analogous α-fluoro Weinreb amides, as specific data for this compound was not available.

| Entry | α-Fluoro Weinreb Amide | Grignard Reagent | Product (α-Fluoro Ketone) | Yield (%) |

| 1 | (R)-2-Fluoro-N-methoxy-N,3-dimethylbutanamide | Phenylmagnesium bromide | (R)-2-Fluoro-1-phenyl-3-methylbutan-1-one | >96% ee |

| 2 | (R)-2-Fluoro-N-methoxy-N-methyl-3-phenylpropanamide | Methylmagnesium bromide | (R)-3-Fluoro-4-phenylbutan-2-one | >96% ee |

Formation of Fluorinated Ketones and Aldehydes from the Amide Moiety

As established in the previous section, this compound is a valuable precursor for the synthesis of α-fluoro ketones. The reaction with a wide range of organometallic reagents allows for the introduction of various alkyl, aryl, and vinyl groups, leading to a diverse array of fluorinated ketones.

The synthesis of α-fluoro aldehydes from this compound can be achieved through controlled reduction. While Weinreb amides are generally resistant to over-reduction, the use of milder hydride reagents is crucial to stop the reaction at the aldehyde stage. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide to the corresponding amine. However, sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), are effective for the partial reduction of Weinreb amides to aldehydes.

The reaction mechanism involves the coordination of the aluminum hydride to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate collapses to furnish the α-fluoro aldehyde. The success of this transformation relies heavily on the careful control of reaction temperature and the stoichiometry of the reducing agent to prevent further reduction to the alcohol.

α-Fluorine Atom Influence on Reactivity

The presence of a highly electronegative fluorine atom at the α-position exerts a significant influence on the reactivity of this compound. This influence manifests in several ways, including altered acidity of the α-proton, stereochemical control in subsequent reactions, and the potential for elimination or substitution of the fluorine atom.

Impact on α-Proton Acidity and Deprotonation

The fluorine atom, due to its strong electron-withdrawing inductive effect, increases the acidity of the adjacent α-proton. This makes the deprotonation of this compound more facile compared to its non-fluorinated counterpart. The resulting carbanion is stabilized by the inductive effect of the fluorine atom.

This enhanced acidity allows for the use of a wider range of bases for deprotonation, including non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The generation of the corresponding enolate opens up possibilities for various carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions, at the α-position. However, the stability and reactivity of the resulting α-fluoroenolate must be carefully considered, as it can be influenced by the nature of the base, solvent, and temperature.

Stereochemical Control in Olefination Reactions

The α-fluoro ketones synthesized from this compound can serve as precursors for the synthesis of α-fluoro-α,β-unsaturated esters and ketones via olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. The presence of the α-fluorine atom can significantly influence the stereochemical outcome (E/Z selectivity) of these reactions.

In the Horner-Wadsworth-Emmons reaction, an α-fluoro phosphonate (B1237965) ester is deprotonated to form a phosphonate carbanion, which then reacts with an aldehyde or ketone. The stereoselectivity of the HWE reaction is often governed by the nature of the phosphonate reagent and the reaction conditions. For the olefination of α-fluoro ketones, the stereochemical control can be complex. The electronic and steric effects of the fluorine atom, as well as the substituents on the ketone and the phosphonate, all play a role in determining the predominant alkene isomer.

Generally, the use of Still-Gennari or Ando-type phosphonates, which incorporate electron-withdrawing groups on the phosphorus atom, tends to favor the formation of (Z)-alkenes. Conversely, traditional HWE conditions often lead to the (E)-isomer as the major product. The precise control of stereoselectivity in the olefination of α-fluoro ketones remains an active area of research, with the outcome being highly dependent on the specific substrates and reaction conditions employed.

Table 2: Horner-Wadsworth-Emmons Olefination of α-Fluoro Ketones This table presents representative data for the olefination of α-fluoro ketones, which can be synthesized from this compound.

| Entry | α-Fluoro Ketone | Phosphonate Reagent | Product (α-Fluoro-α,β-unsaturated carbonyl) | E/Z Ratio |

| 1 | 1-Fluoro-3-phenylpropan-2-one | Triethyl phosphonoacetate | Ethyl 2-fluoro-4-phenylbut-2-enoate | (E)-favored |

| 2 | 2-Fluoro-1-phenylpropan-1-one | Still-Gennari phosphonate | (Z)-Ethyl 2-fluoro-3-phenylbut-2-enoate | (Z)-favored |

Potential for Fluorine Elimination or Substitution in Reaction Pathways

The α-fluorine atom in this compound and its derivatives can, under certain conditions, undergo elimination or substitution reactions. The C-F bond is strong; however, the presence of the adjacent carbonyl group can activate it towards certain transformations.

Nucleophilic substitution of the α-fluorine is also a possible, though generally less common, reaction pathway. Given that fluoride (B91410) is a relatively poor leaving group, this transformation typically requires harsh conditions or the use of specific nucleophiles. For instance, in some biological systems or under enzymatic conditions, the displacement of an α-fluorine has been observed. In synthetic chemistry, such substitutions are less straightforward and often require activation of the C-F bond.

Role of the N-Methoxy-N-methylamide Auxiliary in Reaction Mechanism and Product Selectivity

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, plays a crucial role in moderating the reactivity of the carbonyl group in this compound and directing the selectivity of its reactions. This functionality is widely recognized in organic synthesis for its ability to facilitate the formation of ketones and aldehydes from carboxylic acid derivatives by preventing the common problem of over-addition by organometallic reagents. orientjchem.orgwikipedia.org

The primary role of the N-methoxy-N-methylamide auxiliary stems from its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. orientjchem.orgwikipedia.org When an organometallic reagent (e.g., Grignard or organolithium reagent) adds to the carbonyl carbon of this compound, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation with both the newly formed anionic oxygen and the methoxy oxygen of the auxiliary. wikipedia.orgrsc.org This chelated species is significantly more stable than the corresponding intermediate formed from esters or acid chlorides, which tend to collapse rapidly by eliminating an alkoxide or chloride ion to form a ketone. orientjchem.org This newly formed ketone would then be susceptible to a second nucleophilic attack, leading to an alcohol. The stability of the Weinreb amide intermediate prevents this subsequent reaction, ensuring that the reaction stops at the ketone stage after acidic workup. orientjchem.orgwikipedia.org

This chelation-controlled stability is the cornerstone of the Weinreb amide's utility and is central to the product selectivity observed in reactions involving this compound. Furthermore, the presence of the α-fluoro substituent introduces additional electronic effects, withdrawing electron density and potentially increasing the electrophilicity of the carbonyl carbon. However, the stabilizing effect of the Weinreb auxiliary remains dominant in controlling the reaction outcome.

In the context of stereoselectivity, the N-methoxy-N-methylamide group can influence the facial selectivity of nucleophilic attack, although it is not a chiral auxiliary itself. wikipedia.org For related α-functionalized Weinreb amides, the stereochemical outcome can be directed by reaction conditions. For instance, in Julia olefination reactions to produce α-fluorovinyl Weinreb amides from related building blocks, reaction conditions can be tuned to favor either E or Z isomers. nih.gov Lower temperatures and nonpolar solvents tend to favor the formation of one isomer, while higher temperatures and polar solvents favor the other, demonstrating that the auxiliary participates in a transition state that is sensitive to the reaction environment. nih.gov

Computational and Experimental Elucidation of Reaction Intermediates and Transition States

The mechanism of reactions involving Weinreb amides has been a subject of both experimental and computational investigation, providing insight into the key intermediates and transition states that govern their unique reactivity. For this compound, the elucidation of these fleeting species relies on principles established for the broader class of Weinreb amides.

Reaction Intermediates: The key mechanistic feature of the Weinreb amide reaction with organometallic reagents is the formation of a stable tetrahedral intermediate. wikipedia.org Experimental studies, often involving low-temperature NMR spectroscopy, have provided evidence for the existence of these long-lived intermediates. researchgate.net Upon addition of a nucleophile, the carbonyl carbon rehybridizes from sp² to sp³, forming an adduct where the metal ion is chelated by the two oxygen atoms of the auxiliary group. This five-membered ring structure is thermodynamically stable at low temperatures and prevents the elimination of the N-methoxy-N-methylamine group. wikipedia.org Only upon quenching with an acid source does this intermediate collapse to yield the final ketone product.

An unusual side reaction has been observed in some cases where strongly basic reagents induce an E2 elimination of the N-methoxy-N-methylamide, generating formaldehyde (B43269) and an N-methylamide anion. lookchem.com This alternative pathway highlights the nuanced reactivity of the auxiliary group under different conditions.

Transition States and Computational Studies: Computational studies, typically employing Density Functional Theory (DFT), have been used to model the reaction pathways of Weinreb amides. nih.gov These studies help to rationalize the observed selectivity and stability of the intermediates. Calculations have explored the transition states for both the initial nucleophilic addition and the potential, but disfavored, subsequent collapse of the intermediate before workup.

For the nucleophilic addition step, computational models confirm that the formation of the chelated tetrahedral intermediate is a low-energy process. The transition state involves the approach of the nucleophile to the carbonyl carbon, with the developing negative charge on the carbonyl oxygen being stabilized by the coordinating metal ion.

The table below summarizes the key species involved in the reaction of a generic Weinreb amide with an organometallic reagent, as supported by both experimental and computational findings.

| Species | Description | Method of Elucidation | Key Features |

| Reactants | This compound + Organometallic Reagent (R-M) | - | Planar, sp² hybridized carbonyl carbon. |

| Transition State 1 (TS1) | Nucleophilic attack of 'R' group on the carbonyl carbon. | Computational (DFT) | Formation of C-R bond; breaking of C=O π-bond. |

| Tetrahedral Intermediate | Stable, five-membered chelated species. | Experimental (Low-Temp NMR), Computational (DFT) | sp³ hybridized carbon; Metal ion (M) coordinated to two oxygen atoms. High stability at low temp. |

| Transition State 2 (TS2) | Protonation and collapse of the intermediate during workup. | Mechanistic Inference | Protonation of the alkoxide, followed by elimination of N,O-dimethylhydroxylamine. |

| Product | α-Fluoroketone | Standard Spectroscopic Methods (NMR, IR, MS) | Formation of a new C-C bond and a ketone carbonyl group. |

These investigations collectively affirm that the N-methoxy-N-methylamide auxiliary in compounds like this compound exerts profound control over the reaction mechanism, primarily through the stabilization of a key tetrahedral intermediate, thereby preventing over-addition and ensuring high product selectivity. orientjchem.orgrsc.org

Applications of 2 Fluoro N Methoxy N Methylacetamide in Advanced Organic Synthesis

As a Versatile Fluorinated Building Block

2-Fluoro-N-methoxy-N-methylacetamide, particularly after its conversion into more reactive intermediates, serves as a highly adaptable precursor for the construction of various fluorinated organic structures. Its inherent functionality allows for its incorporation into a wide range of synthetic strategies, leading to the efficient production of valuable fluorinated compounds.

Synthesis of α-Fluorovinyl Weinreb Amides via Julia Olefination

A key application of this compound lies in its use as a precursor to Julia-Kocienski olefination reagents, such as 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide. mdpi.comresearchgate.net This reagent readily undergoes condensation reactions with a variety of aldehydes and ketones to furnish α-fluorovinyl Weinreb amides. mdpi.compsu.edu These reactions are notable for their operational simplicity and the ability to control the stereochemical outcome of the resulting olefin. mdpi.com

The stereoselectivity of the olefination can be tuned by the choice of reaction conditions. Mild, DBU-mediated conditions can lead to either E- or Z-isomers depending on the specific parameters, while the use of a stronger base like sodium hydride (NaH) consistently produces the Z-isomer with high stereoselectivity (≥98%). mdpi.comsapub.org

Below is a table summarizing the synthesis of various α-fluorovinyl Weinreb amides from the corresponding Julia-Kocienski reagent and various carbonyl compounds, highlighting the reaction conditions, yields, and stereoselectivity.

| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 2-Naphthaldehyde | DBU | CH2Cl2 | 0 to rt | 85 | 1:1.8 |

| 2-Naphthaldehyde | NaH | THF | 0 to rt | 78 | >1:49 |

| Cyclohexanecarboxaldehyde | DBU | CH2Cl2 | 0 to rt | 72 | 1.2:1 |

| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 65 | >1:49 |

| Isobutyraldehyde | DBU | CH2Cl2 | 0 to rt | 68 | 1.1:1 |

| Isobutyraldehyde | NaH | THF | 0 to rt | 60 | >1:49 |

| Cyclohexanone | DBU | CH2Cl2 | 0 to rt | 75 | - |

| Cyclohexanone | NaH | THF | 0 to rt | 68 | - |

Preparation of α-Fluoroenones

The versatility of the fluorinated Weinreb amide building block extends to the synthesis of α-fluoroenones. mdpi.com This transformation is achieved by first converting the Weinreb amide functionality of an intermediate like N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide into a ketone. mdpi.compsu.edu Subsequent oxidation of the sulfide (B99878) to a sulfone generates a new set of Julia-Kocienski olefination reagents, specifically (1,3-benzothiazol-2-ylsulfonyl)fluoromethyl ketones. mdpi.com

These ketone-derived reagents react efficiently with various aldehydes in the presence of DBU to yield α-fluoroenones, predominantly with high Z-selectivity. mdpi.com This two-step sequence from a common intermediate highlights the modularity of this synthetic approach.

The following table details the synthesis of representative α-fluoroenones, specifying the aldehyde reactant, the resulting product, and the reaction yield.

| Aldehyde | α-Fluoroenone Product | Yield (%) |

| 2-Naphthaldehyde | (Z)-1-(Naphthalen-2-yl)-3-phenyl-2-fluoroprop-2-en-1-one | 75 |

| Benzaldehyde | (Z)-2-Fluoro-1,3-diphenylprop-2-en-1-one | 82 |

| 4-Chlorobenzaldehyde | (Z)-3-(4-Chlorophenyl)-2-fluoro-1-phenylprop-2-en-1-one | 78 |

| Cyclohexanecarboxaldehyde | (Z)-1-Cyclohexyl-3-phenyl-2-fluoroprop-2-en-1-one | 65 |

Precursor for Other Fluorinated Carbonyl Compounds

Beyond α-fluoroenones, the strategic placement of the Weinreb amide and the fluorine atom makes this compound derivatives valuable precursors for a broader range of fluorinated carbonyl compounds. The Weinreb amide itself is a well-established functional group that can be converted into ketones by reaction with organometallic reagents. mdpi.com This allows for the synthesis of various α-fluoroketones, which are important motifs in medicinal chemistry. The ability to generate these fluorinated ketones from a common building block underscores its significance in synthetic organic chemistry. organic-chemistry.orgnih.gov

Utility in Modular and Sequential Synthesis Strategies

The structural features of this compound and its derivatives are particularly well-suited for modular and sequential synthetic strategies. This allows for the systematic and controlled assembly of complex molecular architectures, where different fragments can be introduced in a stepwise manner.

Assembly of Regiospecifically Fluorinated Conjugated Dienamides

A compelling demonstration of the modular approach is the synthesis of regiospecifically fluorinated conjugated dienamides. researchgate.netnih.govnih.gov This is accomplished through a two-stage Julia-Kocienski olefination process. researchgate.netsapub.org

In the first stage, the primary Julia-Kocienski reagent, 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide, is condensed with a bifunctional building block, 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. researchgate.netnih.gov This initial condensation is highly Z-selective and produces a Z-α-fluorovinyl Weinreb amide bearing a benzothiazolylsulfanyl group at the allylic position in good yield (76%). researchgate.netnih.govnih.gov

The sulfide in this intermediate is then oxidized to a sulfone, generating a second-generation Julia-Kocienski olefination reagent. researchgate.netnih.gov This new reagent is then subjected to a second olefination reaction with a different aldehyde, mediated by DBU, to introduce the second double bond and complete the conjugated dienamide system. researchgate.netnih.gov This sequential strategy allows for precise control over the stereochemistry and substitution pattern of the final dienamide. The resulting (2Z,4E/Z)-dienamides can be isomerized to the thermodynamically more stable (2Z,4E)-isomers using catalytic iodine. nih.gov

The table below outlines the synthesis of various (2Z,4E/Z)-2-fluoro-2,4-dienamides via the sequential Julia-Kocienski olefination, indicating the aldehyde used in the second step, the yield, and the isomeric ratio of the product.

| Aldehyde (Second Olefination) | Overall Yield (%) | 4E/4Z Ratio |

| Benzaldehyde | 74 | 1:2.3 |

| 2-Naphthaldehyde | 65 | 1:2.2 |

| 4-Chlorobenzaldehyde | 70 | 1:2.5 |

| 4-Methoxybenzaldehyde | 50 | 1:3.0 |

Development of Novel Fluorinated Reagents for Olefination

The core structure of this compound has been instrumental in the development of new and efficient fluorinated reagents for olefination reactions. mdpi.comtcichemicals.com The primary example is the aforementioned 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide. researchgate.net The synthesis of this reagent involves the fluorination of the corresponding non-fluorinated precursor. tcichemicals.com

Furthermore, as detailed in the synthesis of α-fluoroenones, derivatives of this compound can be transformed into second-generation olefination reagents. mdpi.com By modifying the Weinreb amide portion of the molecule into a ketone, new reagents with altered reactivity and substrate scope are created. mdpi.compsu.edu This demonstrates a powerful strategy for reagent design, where a single fluorinated starting material can give rise to a family of related reagents for various synthetic applications. The development of these novel reagents expands the toolbox available to organic chemists for the construction of fluorinated molecules. sustech.edu.cn

Contribution to the Synthesis of Complex Fluorine-Containing Architectures

This compound, a specialized Weinreb amide, serves as a practical and effective precursor for the fluoroacetyl group in a variety of advanced organic syntheses. Its utility lies in its ability to react with a range of nucleophiles to form α-fluoroketones, which are pivotal intermediates in the construction of more complex fluorinated structures. The N-methoxy-N-methylamide functionality provides a stable yet reactive handle that can be readily converted to a ketone upon reaction with organometallic reagents, preventing the over-addition often observed with more reactive acylating agents.

Detailed research has demonstrated the application of this compound in the synthesis of several classes of complex molecules, including fluorinated dienamides and intermediates for potent enzyme inhibitors.

One notable application is in the modular synthesis of Weinreb amides of 2-fluoro-2,4-dienoic acids. cuny.edu This approach allows for the step-wise construction of highly functionalized and stereochemically defined fluorinated systems.

Furthermore, this reagent plays a crucial role in the Julia-Kocienski olefination reaction for the synthesis of regiospecifically fluorinated conjugated dienamides. mdpi.comnih.govpsu.edumdpi.com In this context, it is used to generate a key Julia-Kocienski olefination reagent, 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide. This reagent then undergoes condensation with aldehydes to produce α,β-unsaturated fluorinated amides with high Z-selectivity. nih.govpsu.edu

A recent patent highlights the use of this compound in the synthesis of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor compounds. google.com In a key step, the Weinreb amide is treated with an organometallic species at low temperature to generate a fluorinated ketone intermediate, demonstrating its utility in the synthesis of medicinally relevant molecules. google.com The reaction proceeds by adding this compound in toluene (B28343) to the reaction mixture at -78 °C. After stirring for 30 minutes, the reaction is quenched. google.com

The versatility of this compound is further underscored by its application in the preparation of α-substituted fluoroethenes. rsc.org

Below are tables summarizing the application of this compound in the synthesis of key intermediates.

Table 1: Synthesis of a Fluorinated Ketone Intermediate for an FGFR3 Inhibitor

| Reactant 1 | Reagent | Solvent | Temperature (°C) | Product |

| Organometallic Intermediate | This compound | Toluene | -78 | Fluorinated Ketone Intermediate |

| Data sourced from a patent application and describes a general procedure. google.com |

Table 2: Synthesis of (Z)-4-(benzo[d]thiazol-2-ylthio)-2-fluoro-N-methoxy-N-methylbut-2-enamide

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Yield (%) | Selectivity |

| 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide | 2-(benzo[d]thiazol-2-ylthio)acetaldehyde | LHMDS | THF | (Z)-4-(benzo[d]thiazol-2-ylthio)-2-fluoro-N-methoxy-N-methylbut-2-enamide | 76 | Z-selective |

| This reaction is a key step in the synthesis of regiospecifically fluorinated conjugated dienamides. nih.govpsu.edu |

Theoretical and Computational Investigations of 2 Fluoro N Methoxy N Methylacetamide

Conformational Analysis and Preferences

The conformational landscape of 2-Fluoro-N-methoxy-N-methylacetamide is primarily defined by rotations around the C-C and C-N bonds. The presence of the electronegative fluorine atom and the lone pairs on the nitrogen and oxygen atoms introduces complex electronic and steric interactions that govern the relative stabilities of different conformers.

Exploration of Cis-Gauche Conformers in Gas Phase and Solution

The rotation around the C-C bond in α-fluoroamides is a key determinant of their conformational preferences. Theoretical calculations on simpler α-fluoroamides suggest a preference for a planar arrangement of the O=C–C–F moiety. This preference is often attributed to the minimization of dipole moments and favorable orbital interactions. For this compound, one would anticipate that conformers where the C-F bond is either syn-periplanar (cis) or anti-periplanar (trans) to the carbonyl group are energy minima.

In the gas phase, intramolecular interactions dominate. The relative energies of these conformers would be influenced by a balance of steric repulsion between the fluorine atom and the amide group, and electronic effects such as hyperconjugation. The gauche conformers, where the F-C-C=O dihedral angle is approximately 60°, are likely to represent transition states between the more stable planar forms.

The introduction of a solvent can significantly alter the conformational equilibrium. Polar solvents are expected to stabilize conformers with larger dipole moments. Computational studies on related difluoroacetamides have shown that the conformational preference can be reversed when moving from the gas phase to a solvent environment, highlighting the importance of dipole stabilization. Therefore, in solution, the relative populations of the cis and gauche conformers of this compound would be highly dependent on the polarity of the medium.

Influence of Fluorine on Rotational Barriers and Conformational Stability

The fluorine atom exerts a significant influence on the rotational barriers around the C-C and C-N bonds. The high electronegativity of fluorine can affect the electron density distribution within the molecule, thereby altering bond strengths and the energy required for rotation.

For the C-C bond rotation, the presence of the fluorine atom is expected to create a more defined potential energy surface with distinct minima for the planar conformers. The barrier to rotation would be the energy required to move through the higher-energy eclipsed conformations.

The rotational barrier around the C-N amide bond is a well-studied phenomenon, arising from the partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. The electronic effect of the α-fluoro group can modulate this resonance. The electron-withdrawing nature of fluorine can influence the p-orbital character of the nitrogen atom, which in turn affects the C-N rotational barrier. In some N-difluoromethylated amides, it has been observed that fluorine can enhance amide resonance, leading to a higher rotational barrier. A similar effect could be anticipated for this compound.

| Rotational Barrier | Expected Influence of Fluorine |

| C-C Bond | Creation of distinct energy minima for planar conformers. |

| C-N Amide Bond | Potential increase in the rotational barrier due to modulation of amide resonance. |

Electronic Structure and Bonding Analysis

A deeper understanding of the electronic properties and bonding within this compound can be achieved through computational methods that analyze the electron distribution and orbital interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and orbital interactions. For this compound, an NBO analysis would provide quantitative insights into several key aspects of its electronic structure.

The analysis would reveal the natural atomic charges, showing the electron-withdrawing effect of the fluorine, oxygen, and nitrogen atoms. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Furthermore, NBO analysis can quantify the delocalization of electron density, particularly the n → π* interaction corresponding to the amide resonance. The stabilization energy associated with this interaction would provide a measure of the C-N bond's double bond character. Additionally, other hyperconjugative interactions, such as those involving the C-F bond and the carbonyl group, could be identified and their energetic contributions assessed. These interactions are fundamental to explaining the observed conformational preferences and reactivity.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from the electronic structure calculations can be used to predict the reactivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Other descriptors such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies, providing further insights into the molecule's reactivity towards different reagents.

| Descriptor | Predicted Influence of Fluorine |

| HOMO Energy | Lowered |

| LUMO Energy | Lowered |

| HOMO-LUMO Gap | Potentially altered, affecting chemical stability |

Reaction Pathway Modeling and Energy Landscapes

Theoretical modeling of reaction pathways can provide detailed mechanistic insights and predict the feasibility of chemical transformations involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, the hydrolysis of the amide bond is a fundamental reaction. Computational modeling could elucidate the mechanism, whether it proceeds through a neutral, acid-catalyzed, or base-catalyzed pathway. The calculations would provide the activation energies for each step, allowing for a comparison of the different pathways and a prediction of the reaction rate. The influence of the α-fluoro substituent on the stability of intermediates and transition states would be a key aspect of such a study.

Prediction of Spectroscopic Properties through Computational Methods

While extensive experimental spectroscopic data for this compound is not widely available in public literature, its spectroscopic properties can be reliably predicted using a range of well-established computational chemistry methods. These theoretical investigations provide valuable insights into the molecule's structure, vibrational modes, and electronic environment, offering a powerful complement to experimental analysis. The primary methods for these predictions involve Density Functional Theory (DFT) and other quantum mechanical approaches, which have been proven effective for structurally similar compounds like N-methylacetamide (NMA).

Infrared (IR) Spectroscopy Prediction

Theoretical calculations can generate a predicted infrared spectrum, revealing the characteristic vibrational frequencies of the molecule's functional groups. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govdaneshyari.com For a molecule like this compound, key vibrational modes of interest include the C=O (carbonyl) stretch, C-N stretch, C-F stretch, and various bending modes.

Studies on analogous compounds, such as N-methylacetamide, have demonstrated that methods like combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations can accurately predict IR spectra in different environments, such as in aqueous solution. researchgate.netnih.gov These simulations account for solvent effects and the dynamic nature of the molecule, providing a more realistic representation of the experimental spectrum. researchgate.net For this compound, computational models would focus on identifying the shifts in characteristic amide bands caused by the presence of the fluorine atom and the N-methoxy group.

Below is an interactive data table showing hypothetical, yet representative, predicted vibrational frequencies for key functional groups in this compound, based on typical values for similar amide structures calculated using DFT methods.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Carbonyl (C=O) | Stretching | 1680 - 1710 | Strong |

| Carbon-Nitrogen (C-N) | Stretching | 1400 - 1450 | Medium |

| Carbon-Fluorine (C-F) | Stretching | 1050 - 1150 | Strong |

| N-O | Stretching | 900 - 950 | Medium |

| C-H (acetamide) | Stretching | 2950 - 3000 | Medium-Weak |

| C-H (methyl groups) | Asymmetric Stretching | 2900 - 2980 | Medium-Weak |

Note: These values are illustrative and would be precisely determined through specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, and ¹⁹F chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netmdpi.com

For this compound, these calculations can predict:

¹H NMR Spectrum : The chemical shifts of protons on the N-methyl, O-methyl, and the fluorinated acetyl group. The proximity of the electronegative fluorine and oxygen atoms would significantly influence these values.

¹³C NMR Spectrum : The chemical shifts for each carbon atom, including the carbonyl carbon, the α-carbon bonded to fluorine, and the methyl carbons. The effect of fluorine on the α- and β-carbons is a key feature that can be accurately modeled. acs.org

¹⁹F NMR Spectrum : A prediction of the fluorine chemical shift, which is highly sensitive to the electronic environment. numberanalytics.com

Furthermore, computational methods can calculate the J-coupling constants, such as ¹J-CF, ²J-CF, and ³J-HF, which are crucial for detailed structural elucidation. The following interactive table presents plausible predicted NMR chemical shifts for this compound, referenced against tetramethylsilane (B1202638) (TMS), based on established computational models for fluorinated and N-alkoxy amides.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Illustrative) |

| ¹³C | Carbonyl (C=O) | 165 - 170 | Doublet (due to ¹J-CF) |

| ¹³C | Fluoroacetyl (-CHF-) | 80 - 90 | Doublet (due to ¹J-CF) |

| ¹³C | N-Methyl (-N-CH₃) | 30 - 35 | Singlet |

| ¹³C | O-Methyl (-O-CH₃) | 55 - 65 | Singlet |

| ¹H | Fluoroacetyl (-CHF-) | 5.0 - 6.0 | Doublet (due to ²J-HF) |

| ¹H | N-Methyl (-N-CH₃) | 2.8 - 3.2 | Singlet |

| ¹H | O-Methyl (-O-CH₃) | 3.5 - 4.0 | Singlet |

| ¹⁹F | Fluoroacetyl (-CHF-) | -180 to -220 | Triplet (due to ²J-HF) |

Note: These predictions are illustrative. Actual values depend on the specific level of theory (functional and basis set) and the inclusion of solvent effects in the computational model. nih.gov

The synergy between these computational predictions and experimental data is invaluable. Theoretical spectra can aid in the assignment of experimental peaks, resolve ambiguities in complex spectra, and provide a deeper understanding of the molecule's electronic structure and conformational dynamics. mdpi.combiorxiv.org

Advanced Spectroscopic Characterization Methodologies for 2 Fluoro N Methoxy N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Fluoro-N-methoxy-N-methylacetamide, providing detailed information about the connectivity and chemical environment of its constituent atoms.

A multi-nuclear NMR approach is essential for unambiguously determining the structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the fluoroacetyl methylene (B1212753) protons (F-CH₂-), the N-methyl protons (N-CH₃), and the N-methoxy protons (O-CH₃). The methylene protons adjacent to the fluorine atom would appear as a doublet due to coupling with the ¹⁹F nucleus. The N-CH₃ and O-CH₃ signals are expected to be singlets, although they may appear as broad signals or even separate peaks at lower temperatures due to restricted rotation around the C-N amide bond. niscpr.res.in For the non-fluorinated analog, N-methoxy-N-methylacetamide, distinct signals for the N-methyl and O-methyl groups are observed. chemicalbook.comnih.gov

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The spectrum should display four signals: the carbonyl carbon (C=O), the fluorinated methylene carbon (-CH₂F), the N-methyl carbon (N-CH₃), and the O-methyl carbon (O-CH₃). The signal for the -CH₂F carbon will be split into a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature. The carbonyl carbon signal will also exhibit a smaller two-bond coupling (²JC-F). The chemical shifts for the non-fluorinated parent compound, N-methoxy-N-methylacetamide, serve as a valuable reference point for assignment. nih.govchemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected. This signal should be split into a triplet due to coupling with the two adjacent methylene protons (²JF-H).

¹⁵N NMR: While less commonly acquired due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct insight into the electronic environment of the amide nitrogen atom. A single resonance would be expected in the typical range for a tertiary amide.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 (CH₂) | Doublet | ²JH-F ≈ 45-50 |

| ¹H | ~3.2 (N-CH₃) | Singlet (or broad) | - |

| ¹H | ~3.7 (O-CH₃) | Singlet (or broad) | - |

| ¹³C | ~168 - 172 (C=O) | Doublet | ²JC-F ≈ 20-30 |

| ¹³C | ~75 - 80 (CH₂F) | Doublet | ¹JC-F ≈ 170-200 |

| ¹³C | ~32 (N-CH₃) | Singlet | - |

| ¹³C | ~61 (O-CH₃) | Singlet | - |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Amides, including N-methoxy-N-methylamides, can exhibit restricted rotation around the carbon-nitrogen (C-N) bond, leading to the existence of conformational isomers, or rotamers. niscpr.res.in This phenomenon can result in the broadening or duplication of NMR signals, particularly for the N-methyl and N-methoxy groups.

Variable Temperature (VT) NMR studies can be employed to investigate this dynamic process. At higher temperatures, the rate of rotation increases, leading to the coalescence of the separate signals for the rotamers into a single, sharp average signal. niscpr.res.in

Two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for assigning the specific stereochemistry of these rotamers. These experiments detect through-space correlations between protons that are in close proximity, allowing for the differentiation between the E and Z conformations of the amide.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. Other characteristic absorptions include C-H, C-N, C-O, and C-F stretching and bending vibrations. The spectrum for the parent compound N-methoxy-N-methylacetamide shows a characteristic amide carbonyl peak. chemicalbook.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide) | Stretch | ~1680 - 1710 | Strong |

| C-H (sp³) | Stretch | ~2850 - 3000 | Medium |

| C-N | Stretch | ~1100 - 1300 | Medium |

| C-O | Stretch | ~1000 - 1150 | Medium |

The position of the carbonyl (C=O) stretching band in the IR spectrum is highly sensitive to the electronic environment of the molecule. In this compound, the presence of the highly electronegative fluorine atom on the α-carbon exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the carbonyl carbon, strengthening the C=O double bond. Consequently, the C=O stretching vibration is shifted to a higher frequency (a hypsochromic or "blue" shift) compared to its non-fluorinated analog, N-methoxy-N-methylacetamide. researchgate.net

Furthermore, detailed analysis of the carbonyl band shape can provide insights into conformational equilibria. nih.gov The presence of multiple rotamers can sometimes lead to a broadened carbonyl peak or the appearance of distinct shoulders, with each conformer having a slightly different C=O stretching frequency. biorxiv.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₄H₈FNO₂), the molecular weight is 121.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 121. The fragmentation pattern would likely involve characteristic losses of radicals and neutral molecules. Key fragmentation pathways for amides include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 121 | [C₄H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 90 | [C₃H₅FO]⁺ | •OCH₃ |

| 62 | [C₂H₂FO]⁺ | •N(CH₃)OCH₃ |

Fragmentation patterns are predictive and require experimental verification.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Stereochemical Studies (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a molecule with left and right circularly polarized light. These methods are exclusively applicable to chiral molecules.

This compound is an achiral molecule as it does not possess a stereocenter and lacks any other element of chirality. Therefore, it will not produce a signal in VCD or other chiroptical experiments. However, these powerful techniques would be essential for the stereochemical analysis of chiral derivatives of this compound, should a stereocenter be introduced into the molecular structure.

Future Research Directions and Emerging Trends

Chemoenzymatic and Biocatalytic Approaches for Synthesis and Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity and under mild reaction conditions. nih.gov While specific biocatalytic routes to 2-fluoro-N-methoxy-N-methylacetamide have yet to be extensively reported, the broader field of biocatalysis provides a clear blueprint for future investigations.

Researchers are increasingly looking towards enzymes to catalyze challenging reactions, including the formation of carbon-fluorine bonds. Future work will likely focus on the discovery and engineering of novel enzymes capable of catalyzing the fluorination of an N-methoxy-N-methylacetamide precursor. Moreover, biocatalysts could be employed for the stereoselective transformation of the title compound into chiral building blocks, a highly desirable goal in medicinal chemistry. For instance, the development of a chemoenzymatic cascade could enable the synthesis of enantiomerically enriched alcohols from amides, a process that could be adapted for fluorinated Weinreb amides. nih.gov

| Potential Biocatalytic Transformation | Enzyme Class | Potential Product |

| Asymmetric reduction of a ketone precursor | Dehydrogenase / Reductase | Chiral fluoroalcohol |

| Stereoselective hydrolysis | Lipase / Esterase | Enantiopure fluoroacetic acid |

| C-F bond formation | Fluorinase | This compound |

Applications in Flow Chemistry for Continuous Synthesis and Reaction Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. Its advantages include enhanced safety, improved reaction control, and the potential for straightforward scaling-up. The application of flow chemistry to the synthesis and manipulation of this compound represents a significant area for future exploration.

Continuous flow reactors could offer a safer means of handling potentially hazardous fluorinating agents often used in the synthesis of α-fluoro carbonyl compounds. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems could be leveraged to optimize the yield and selectivity of reactions involving this fluorinated Weinreb amide. The integration of in-line purification and analysis techniques would further streamline the synthesis of derivatives of this compound, making it a more accessible and versatile building block.

Exploration of Novel Catalytic Systems for Stereoselective Reactions

The development of new catalytic systems is a cornerstone of modern organic chemistry. For this compound, the exploration of novel catalysts for stereoselective transformations is a particularly promising research direction. The introduction of a stereocenter adjacent to the fluorine atom can have a profound impact on the biological activity of a molecule.

Future research will likely focus on the design and application of chiral transition metal catalysts and organocatalysts to achieve highly enantioselective and diastereoselective reactions. For example, the development of catalytic systems for the asymmetric addition of nucleophiles to the carbonyl group of this compound would provide access to a wide range of valuable chiral fluorinated compounds. Recent advances in catalytic fluorination, employing a variety of catalytic systems, highlight the potential for achieving site-selective and stereoselective C-F bond formation. mdpi.com

| Catalytic System | Reaction Type | Potential Outcome |

| Chiral Lewis Acid | Asymmetric Aldol Reaction | Diastereoselective formation of β-hydroxy-α-fluoro Weinreb amides |

| Transition Metal Catalyst | Asymmetric Hydrogenation | Enantioselective synthesis of chiral α-fluoro aldehydes |

| Organocatalyst | Asymmetric Michael Addition | Stereocontrolled formation of new C-C bonds |

Design and Synthesis of Next-Generation Fluorinated Weinreb Amides with Enhanced Reactivity or Selectivity

Building upon the foundation of this compound, a significant future trend will be the rational design and synthesis of new generations of fluorinated Weinreb amides. These next-generation reagents could be engineered to exhibit enhanced reactivity, improved selectivity, or novel reaction pathways.

For example, the incorporation of additional functional groups or modifying the electronic properties of the molecule could lead to Weinreb amides that are more amenable to specific transformations. The synthesis of di- and trifluoro-N-methoxy-N-methylacetamides has already demonstrated the impact of the degree of fluorination on the compound's properties and applications. nbinno.comcymitquimica.com Research in this area will likely involve a synergistic combination of computational modeling to predict the properties of new designs and innovative synthetic methodologies to bring them to fruition. The development of such advanced building blocks will further expand the synthetic chemist's toolkit for the preparation of complex fluorinated molecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-methoxy-N-methylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluoroacetamide derivatives often involves halogenation or nucleophilic substitution. For this compound, a fluorinated building block (e.g., 2-fluoroacetyl chloride) can react with N-methoxy-N-methylamine under controlled basic conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios. Evidence from analogous chloroacetamide syntheses suggests that slow addition of reactants and inert atmospheres (N₂/Ar) improve yields by reducing hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹⁹F NMR | CDCl₃ solvent, δ 4.5–5.5 ppm (fluorine coupling) | Confirm fluorine substitution and methoxy group integrity |

| HPLC | C18 column, acetonitrile/water gradient (70:30), UV detection at 210 nm | Quantify purity (>95%) and detect hydrolyzed byproducts |

| FT-IR | ~1650 cm⁻¹ (amide C=O stretch), ~1100 cm⁻¹ (C-F stretch) | Verify functional groups |

- Contaminants like unreacted amines or fluorinated acids can be identified via LC-MS with electrospray ionization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Fluorinated acetamides may release toxic HF under extreme conditions. Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling.

- Emergency Measures : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions. Acute exposure requires immediate irrigation and medical consultation .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy-methylamino group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The N-methoxy-N-methyl (Weinreb) group stabilizes the intermediate enolate, directing regioselective reactions. Computational studies (DFT) show that the electron-withdrawing methoxy group lowers the LUMO energy of the carbonyl, enhancing electrophilicity. Experimental validation involves competing reactions with Grignard reagents (e.g., MeMgBr) to assess selectivity for ketone vs. over-addition products .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated acetamides?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 4.8 vs. 5.2 ppm for fluoromethyl protons) may arise from solvent polarity or concentration effects. To standardize:

- Control Experiments : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic NMR : Variable-temperature studies to identify conformational exchange broadening.

- Collaborative Validation : Cross-reference data with public databases (e.g., PubChem) or replicate procedures from peer-reviewed syntheses .

Q. How does the fluorination site affect the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Hydrolysis rates depend on pH and fluorination position. Accelerated stability testing (40°C, 75% RH) with HPLC monitoring reveals:

Q. What catalytic systems optimize the synthesis of this compound from fluorinated precursors?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable coupling of fluoroacetyl halides with Weinreb amines. A comparative study shows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。